molecular formula C14H18N6O B6976958 N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide

N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide

Cat. No.: B6976958
M. Wt: 286.33 g/mol
InChI Key: PVYNREAUEVNQBG-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound characterized by a unique structure that combines a cyclobutyl ring, a tetrazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes under high-pressure conditions or using photochemical methods.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.

    Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving azides and nitriles, typically under acidic or basic conditions.

    Coupling with Benzamide: The final step involves coupling the cyclobutyl-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutyl and benzamide groups contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-2,2-dimethylcyclobutyl)-4-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole.

    N-(3-amino-2,2-dimethylcyclobutyl)-4-(imidazol-1-yl)benzamide: Contains an imidazole ring, offering different chemical properties and biological activities.

Uniqueness

N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclobutyl ring and the tetrazole moiety provides a rigid and versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-14(2)11(15)7-12(14)17-13(21)9-3-5-10(6-4-9)20-8-16-18-19-20/h3-6,8,11-12H,7,15H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYNREAUEVNQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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